3-Amino-4-hydroxy-N,N-dimethylbenzamide
Description
Contextualization of 3-Amino-4-hydroxy-N,N-dimethylbenzamide within Contemporary Chemical and Biological Sciences
This compound belongs to the class of substituted benzamides, a versatile scaffold in medicinal chemistry and materials science. The molecule's structure, featuring an aromatic ring substituted with an amino group, a hydroxyl group, and a dimethylbenzamide moiety, suggests a range of potential chemical and biological activities. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen and the nitrogen of the amide) indicates the potential for specific interactions with biological targets such as enzymes and receptors.
In the broader context of chemical and biological sciences, aminobenzamide derivatives have been investigated for a wide array of applications. For instance, o-aminobenzamide derivatives have shown promise as anticancer agents. nih.gov The structural alerts within this compound, such as the aminophenol moiety, are also found in compounds with known biological activities, further underscoring its research potential. The combination of hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring and dimethylamide) regions in the molecule could confer favorable pharmacokinetic properties, making its derivatives potentially valuable in drug discovery. mdpi.com
Historical Trajectory of Research on this compound and Related Chemical Classes
While a specific historical research trajectory for this compound is not well-documented, the history of the broader aminobenzamide class is rich and informative. Research into aminobenzamides can be traced back to the foundational work in organic synthesis. The development of methods to synthesize substituted benzamides has been a continuous area of research, with early methods often involving the acylation of anilines.
In the mid-20th century, the biological activities of various substituted benzamides began to be explored, leading to the discovery of compounds with diverse pharmacological effects. For example, the procainamide, a derivative of 4-aminobenzamide, became a widely used antiarrhythmic drug. This historical context highlights the long-standing interest in the biological potential of this class of compounds. More recent research has focused on developing novel synthetic routes to create diverse libraries of substituted benzamides for high-throughput screening and drug discovery.
Evolution of Methodologies and Theoretical Frameworks Applied to this compound Research
The study of compounds like this compound has been significantly advanced by the evolution of analytical and theoretical methodologies.
Synthesis: Traditional synthetic methods for benzamides often involve the coupling of a carboxylic acid and an amine. Modern advancements include the use of sophisticated coupling reagents that improve yields and reduce side reactions. For a compound like this compound, a potential synthetic route could involve the amidation of 3-amino-4-hydroxybenzoic acid with dimethylamine (B145610). A method for the preparation of 3-amino-4-hydroxybenzoic acid has been patented, which involves the reaction of 3-nitro-4-chlorobenzoic acid with sodium hydroxide, followed by reduction. google.com
Analytical Characterization: The structural elucidation of substituted benzamides relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the precise arrangement of atoms. For example, in related N,N-dimethylbenzamides, the chemical shifts of the methyl protons can provide information about the electronic environment of the amide group. rsc.org
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, such as the characteristic carbonyl stretch of the amide and the N-H and O-H stretches of the amino and hydroxyl groups.
Theoretical Frameworks: Computational chemistry plays an increasingly important role in predicting the properties and potential activities of molecules. Density Functional Theory (DFT) calculations can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can provide insights into its potential interactions with biological targets and guide the design of new derivatives with enhanced activities. For instance, computational studies on related aromatic amines have been used to understand their electronic properties and predict their metabolic fate. researchgate.net
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Amino-4-hydroxybenzamide | 120629-58-5 | C₇H₈N₂O₂ | 152.15 nih.gov |
| 3-Amino-N,N-dimethylbenzamide | 33322-60-0 | C₉H₁₂N₂O | 164.20 nih.gov |
| 4-Amino-N,N-dimethylbenzamide | 6331-71-1 | C₉H₁₂N₂O | 164.21 thermofisher.com |
Identification of Critical Knowledge Gaps and Emerging Research Avenues for this compound
The most significant knowledge gap concerning this compound is the lack of published research on its synthesis, characterization, and biological activity. This presents a clear opportunity for foundational research.
Emerging Research Avenues:
Systematic Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce this compound in high purity is a crucial first step. This would be followed by comprehensive spectroscopic and physicochemical characterization.
Exploration of Biological Activity: Given the diverse biological activities of related aminobenzamides, screening this compound for various pharmacological effects is a promising avenue. Areas of interest could include anticancer, antimicrobial, and anti-inflammatory activities. For example, derivatives of the related compound 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated for their binding to carbonic anhydrases and their activity in cancer cells. mdpi.comnih.govresearchgate.net
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the amino, hydroxyl, and dimethylamide groups could lead to the discovery of compounds with improved potency and selectivity. SAR studies would be instrumental in understanding the structural requirements for a desired biological effect.
Computational Modeling: In silico studies can be employed to predict the binding modes of this compound and its derivatives with various biological targets, thereby prioritizing synthetic efforts and biological testing.
Materials Science Applications: The potential of this compound as a monomer or building block for novel polymers or functional materials remains unexplored. Its functional groups could be exploited for polymerization or for imparting specific properties to materials.
Preclinical Research Data for this compound Not Publicly Available
Despite a comprehensive search for preclinical studies on the chemical compound this compound (CAS RN: 176429-16-6), no publicly available data corresponding to the specific areas of molecular interaction and biological activity outlined in the user's request were found.
Extensive searches were conducted to locate information regarding the in vitro and in vivo preclinical profile of this compound. These searches aimed to uncover data related to:
Receptor Binding Kinetics and Thermodynamics: No studies detailing the binding affinity, association or dissociation rate constants, or thermodynamic profile of this specific compound with any receptor were identified.
Enzyme Inhibition and Activation: There is no available literature describing the mechanisms by which this compound may inhibit or activate specific enzymes.
Cellular Permeability and Localization: Information on the ability of the compound to cross cell membranes and its subsequent location within the cell is not present in the public domain.
Modulation of Cellular Signaling Pathways: Research detailing the effects of this compound on key cellular signaling cascades has not been published.
Transcriptomic and Proteomic Responses: No studies were found that analyzed the global changes in gene expression or protein levels in response to exposure to this compound.
In Vivo Preclinical Research: A review of available literature yielded no preclinical studies in animal models investigating the biological effects of this compound.
While information exists for structurally similar benzamide (B126) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such data. The absence of specific research findings for this compound makes it impossible to generate the requested scientific article.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,10H2,1-2H3 |
InChI Key |
NGQKLQBZUVIOQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Elucidation of Molecular Interactions and Biological Activities of 3 Amino 4 Hydroxy N,n Dimethylbenzamide at Preclinical Levels
In Vivo Preclinical Research on 3-Amino-4-hydroxy-N,N-dimethylbenzamide in Animal Models
Pharmacological Efficacy Studies of this compound in Relevant Disease Models (Non-Clinical)
To establish the therapeutic potential of this compound, a comprehensive evaluation in non-clinical disease models is required. The selection of these models would be guided by the hypothesized mechanism of action of the compound. For instance, if the compound is predicted to have anti-tumor properties, a panel of cancer cell lines would be utilized for in vitro screening. Subsequent in vivo studies in animal models, such as xenograft models in immunocompromised mice, would be necessary to assess its anti-proliferative and anti-metastatic effects. Similarly, if anti-inflammatory activity is anticipated, models of acute and chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, would be appropriate.
The following table outlines a hypothetical framework for such efficacy studies:
| Therapeutic Area | In Vitro Model | In Vivo Model | Key Efficacy Endpoints |
| Oncology | Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) | Xenograft models, Patient-derived xenograft (PDX) models | Tumor growth inhibition, apoptosis induction, cell cycle arrest |
| Inflammation | Lipopolysaccharide (LPS)-stimulated macrophages | Carrageenan-induced paw edema, Collagen-induced arthritis | Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6), decreased paw volume, improved arthritis score |
| Neurological Disorders | Primary neuronal cultures, organotypic brain slices | Animal models of Alzheimer's or Parkinson's disease | Neuroprotection, reduction of protein aggregates, improved cognitive function |
Pharmacokinetic Profiling of this compound in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is critical for its development as a therapeutic agent. These studies are typically conducted in preclinical species such as rats and dogs.
Absorption: The oral bioavailability of the compound would be determined by comparing the area under the curve (AUC) of plasma concentration versus time following oral and intravenous administration. In vitro models, such as Caco-2 cell permeability assays, can predict intestinal absorption.
Distribution: The extent and pattern of distribution to various tissues and organs would be assessed. This can be achieved through techniques like quantitative whole-body autoradiography using a radiolabeled version of the compound. Plasma protein binding is another key parameter that influences the free fraction of the drug available for therapeutic action.
Metabolism: In vitro studies using liver microsomes and hepatocytes from different species (including human) would identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved. This helps in predicting potential drug-drug interactions.
Excretion: The primary routes of elimination from the body, whether through urine or feces, would be determined. Mass balance studies using radiolabeled compound are the gold standard for this purpose.
A representative table for pharmacokinetic parameters is shown below:
| Parameter | Description | Preclinical Species (Example) |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Dog |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Dog |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Rat, Dog |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Rat, Dog |
| Major Metabolites | The primary products of biotransformation. | In vitro (microsomes), In vivo (plasma, urine, feces) |
| Primary Route of Excretion | The main pathway through which the drug and its metabolites leave the body. | Rat, Dog |
Identification and Validation of Preclinical Biomarkers for this compound's Effects
Biomarkers are essential tools in drug development to monitor the biological effects of a compound. For this compound, both target engagement and pharmacodynamic (PD) biomarkers would need to be identified and validated.
Target Engagement Biomarkers: These markers provide evidence that the drug is interacting with its intended molecular target. For example, if the compound inhibits a specific enzyme, a biomarker could be the measurement of the enzyme's activity or the level of its substrate or product in tissues or bodily fluids.
Pharmacodynamic Biomarkers: PD biomarkers indicate the downstream biological effects of the drug. If the compound has anti-inflammatory properties, a reduction in circulating levels of inflammatory cytokines (e.g., IL-1β, TNF-α) could serve as a PD biomarker.
The validation process for these biomarkers would involve demonstrating a dose-dependent and time-dependent relationship between the biomarker levels and the administration of this compound in preclinical models.
Structure-Activity Relationship (SAR) Studies for Biological Function of this compound Derivatives
SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity.
Defining Key Pharmacophoric Features of this compound for Desired Biological Activity
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features would likely include:
The aromatic ring: Serving as a scaffold.
The amino group (-NH2): Potentially acting as a hydrogen bond donor.
The hydroxyl group (-OH): Potentially acting as a hydrogen bond donor or acceptor.
The N,N-dimethylbenzamide moiety (-CON(CH3)2): Influencing solubility, metabolic stability, and potentially acting as a hydrogen bond acceptor.
Systematic modification of each of these groups would be necessary to determine their importance for biological activity.
Mechanistic Insights Derived from SAR Analysis of this compound Analogues
By analyzing the SAR of a series of analogues, researchers can gain insights into the mechanism of action. For instance, if modifying a particular functional group leads to a complete loss of activity, it suggests that this group is critical for binding to the biological target. Computational modeling and molecular docking studies can complement experimental SAR data to visualize how these analogues might interact with a putative target protein.
Influence of Stereochemistry and Conformation on this compound's Biological Profile
While this compound itself is achiral, the introduction of chiral centers in its derivatives could have a significant impact on their biological activity. Stereoisomers (enantiomers and diastereomers) can exhibit different pharmacological and pharmacokinetic properties due to the stereospecific nature of biological targets like enzymes and receptors.
Conformational analysis, using techniques like NMR spectroscopy and computational chemistry, would be important to understand the preferred three-dimensional shape of the molecule and its derivatives. This information is crucial for optimizing the fit of the molecule into the binding site of its target.
Advanced Analytical and Spectroscopic Methodologies for Research on 3 Amino 4 Hydroxy N,n Dimethylbenzamide
High-Resolution Chromatographic Techniques for Separation and Purity Profiling of 3-Amino-4-hydroxy-N,N-dimethylbenzamide
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals for separating the main component from synthesis-related impurities, degradation products, or isomers.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. The development of a robust, stability-indicating HPLC method is essential for its quantitative analysis. A reversed-phase (RP-HPLC) method is typically suitable for this polar, aromatic compound.
Method development would involve a systematic evaluation of stationary phases (e.g., C18, C8), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers like phosphate (B84403) or acetate), pH of the aqueous phase, and column temperature. The presence of ionizable amino and hydroxyl groups makes the mobile phase pH a critical parameter for achieving optimal retention and peak shape. Detection is commonly performed using a Photo-Diode Array (PDA) detector to monitor the analyte at its maximum absorbance wavelength and to check for peak purity.
Validation of the developed method is performed according to the International Council for Harmonisation (ICH) guidelines. rjptonline.org This process ensures the method is reliable for its intended purpose and involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. wu.ac.thpom.go.id For instance, a method is considered accurate if recovery values fall within a predefined range, typically 85-115%. wu.ac.th
Table 1: Representative HPLC Method Parameters and Validation Summary
| Parameter | Condition/Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.05 M Phosphate Buffer (pH 6.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm (PDA) |
| Column Temperature | 30 °C |
| Linearity (r²) | >0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | <2.0% |
Gas Chromatography (GC) Applications for Volatile Derivatives of this compound
Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl and amino) and its relatively high molecular weight, this compound is non-volatile. Therefore, direct analysis by GC is not feasible.
To enable GC analysis, a derivatization step is necessary to convert the polar groups into less polar, more volatile moieties. sigmaaldrich.com Common derivatization techniques include silylation, where active hydrogens on the hydroxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.com The resulting derivative is more volatile and exhibits improved chromatographic behavior, allowing for separation on a standard non-polar capillary column (e.g., Rtx-5) and detection by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). sigmaaldrich.comresearchgate.net This approach is particularly useful for detecting and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment of this compound
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It is a high-efficiency technique that separates analytes based on their charge-to-size ratio in an electric field. dergipark.org.tr Given that the target molecule does not possess a stereocenter, chiral separation is not applicable. However, CE is highly effective for general purity assessment due to its high resolving power.
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the mode of choice. The amino group can be protonated in an acidic buffer, allowing the molecule to migrate as a cation. Separation from neutral impurities and other charged species can be achieved by optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature. sci-hub.box The use of buffer additives can further enhance separation selectivity. While often used for chiral separations with selectors like cyclodextrins, these selectors can also aid in separating structurally similar, achiral impurities through inclusion complexation. springernature.comnih.gov
Advanced Spectroscopic and Spectrometric Approaches for Structural and Conformational Elucidation of this compound
Once separated and purified, spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the detailed structure of the molecule.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for a comprehensive assignment.
1D NMR: ¹H NMR provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons. ¹³C NMR reveals the number of chemically non-equivalent carbon atoms.
2D NMR: Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings (¹H-¹H), helping to piece together fragments of the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two or three bonds, allowing the entire carbon skeleton and the placement of functional groups to be established. nih.gov For this compound, HMBC would confirm the connectivity between the N,N-dimethyl group protons and the amide carbonyl carbon, as well as correlations from the aromatic protons to the carbons of the benzene (B151609) ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N(CH₃)₂ | ~2.9-3.1 (broad singlet) | ~35-40 |
| C=O | - | ~170 |
| Aromatic H/C | ~6.5-7.2 | ~115-150 |
| OH | Variable (broad singlet) | - |
| NH₂ | Variable (broad singlet) | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic inlet (LC-HRMS), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity. nih.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov The protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, characteristic fragmentation would likely involve:
Loss of the dimethylamino group (-N(CH₃)₂).
Cleavage of the amide bond, leading to the formation of a benzoyl cation derivative.
Losses of small neutral molecules like CO from the ring or acylium ion.
Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a detailed fingerprint of the functional groups present in a sample. For this compound, these techniques are crucial for confirming its molecular structure and studying intermolecular interactions, such as hydrogen bonding.
The vibrational spectrum of this compound is characterized by contributions from its primary functional groups: the aromatic ring, the amino (-NH2) group, the hydroxyl (-OH) group, and the N,N-dimethylamide (-CON(CH₃)₂) group. While specific experimental spectra for this exact compound are not widely published, analysis of structurally similar compounds, such as 3-amino-4-methoxybenzamide, provides a strong basis for assigning expected vibrational frequencies. ias.ac.inresearchgate.net
Key vibrational modes anticipated for this compound include:
O-H and N-H Stretching: The hydroxyl and amino groups give rise to characteristic stretching vibrations in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. The precise position and shape of these bands are highly sensitive to hydrogen bonding. The presence of both intramolecular (between the ortho -OH and -NH₂) and intermolecular hydrogen bonds would lead to broader and red-shifted absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
C=O Stretching (Amide I band): The carbonyl group of the amide function produces a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The position of this "Amide I" band is influenced by the electronic environment and hydrogen bonding.
N-H Bending and C-N Stretching (Amide II and III bands): These vibrations, coupled with C-N stretching, occur at lower frequencies and are also characteristic of the amide linkage.
Aromatic Ring Vibrations: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Ring bending and deformation modes appear at lower wavenumbers.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the aromatic ring and C-C backbone vibrations. The low-wavenumber modes in the Raman spectrum can also provide evidence for the presence of hydrogen bonding. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3400 (Broad) | Strong |
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Amide (-CON(CH₃)₂) | 1630 - 1660 | Very Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding.
While a specific crystal structure for this compound has not been reported in publicly available literature, the principles of the technique can be discussed in its context. A single-crystal X-ray diffraction study would provide precise coordinates for each atom, confirming the planar structure of the benzene ring and the geometry of the amide, amino, and hydroxyl substituents. A key area of interest would be the planarity of the amide group and its orientation relative to the aromatic ring.
Furthermore, many organic molecules, particularly those like benzamides capable of forming strong hydrogen bonds, can exhibit polymorphism—the ability to exist in more than one crystal form. mdpi.comresearchgate.net These different polymorphs can have distinct physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms. A polymorphism study on this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals to determine if different packing arrangements are formed. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
| Volume (ų) | 1134.11(13) |
| Z (Molecules per unit cell) | 4 |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis
Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules, providing information about their absolute configuration and conformation in solution.
The molecular structure of this compound is achiral; it does not possess any stereocenters and has a plane of symmetry. Consequently, in an achiral solvent, an isolated molecule of this compound will not produce a CD signal. Therefore, CD spectroscopy is generally not an applicable technique for direct structural analysis of the compound itself.
However, CD spectroscopy could become a relevant tool under specific circumstances. For instance, if this compound were to bind to a chiral macromolecule, such as a protein or DNA, an "induced" CD signal could be observed. This induced signal would arise from the compound adopting a specific, fixed conformation within the chiral binding site of the macromolecule. The analysis of such a signal could provide valuable information about the binding interactions and the conformation of the ligand in its bound state.
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Preclinical Studies
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex biological mixtures. In preclinical studies, they are essential for identifying the metabolites of a parent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. This allows for the detection and structural elucidation of metabolites even at very low concentrations in complex biological matrices like plasma, urine, or tissue homogenates.
In preclinical studies of this compound, LC-MS/MS would be employed to create a comprehensive metabolite profile. The parent compound would likely undergo various Phase I and Phase II metabolic transformations.
Phase I Reactions: These are functionalization reactions, such as oxidation, reduction, or hydrolysis. For this compound, likely Phase I pathways include N-demethylation of the amide to form 3-amino-4-hydroxy-N-methylbenzamide and subsequently 3-amino-4-hydroxybenzamide, or hydroxylation of the aromatic ring.
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolites. The amino and hydroxyl groups are prime sites for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which increases water solubility and facilitates excretion.
LC-MS/MS analysis would involve separating the metabolites from the parent drug and endogenous matrix components on an HPLC column, followed by detection with the mass spectrometer. By comparing the mass spectra of the metabolites to the parent compound and analyzing the fragmentation patterns (MS/MS), the chemical modifications can be precisely identified. nih.gov
| Metabolite | Molecular Formula | Transformation | Exact Mass | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |
|---|---|---|---|---|---|
| Parent Compound | C₉H₁₂N₂O₂ | - | 180.0899 | 181.0972 | 179.0828 |
| N-desmethyl Metabolite | C₈H₁₀N₂O₂ | Phase I (N-Demethylation) | 166.0742 | 167.0815 | 165.0668 |
| N,N-didesmethyl Metabolite | C₇H₈N₂O₂ | Phase I (N-Demethylation) | 152.0586 | 153.0659 | 151.0512 |
| Glucuronide Conjugate (-OH) | C₁₅H₂₀N₂O₈ | Phase II (Glucuronidation) | 356.1220 | 357.1292 | 355.1145 |
| Sulfate Conjugate (-OH) | C₉H₁₂N₂O₅S | Phase II (Sulfation) | 260.0467 | 261.0540 | 259.0393 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Volatile Products or Metabolites
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that separates chemical compounds in a gaseous state before detection by mass spectrometry. Its application is generally limited to analytes that are thermally stable and sufficiently volatile to be vaporized without decomposition.
Due to its multiple polar functional groups (-OH, -NH₂) and relatively high molecular weight, this compound is not an ideal candidate for direct GC-MS analysis. It would likely exhibit poor chromatographic performance or decompose in the high-temperature environment of the GC injector.
However, GC-MS could be valuable for detecting specific small, volatile metabolites or degradation products. For instance, if a metabolic pathway involved the cleavage of the amide bond, GC-MS could be used to detect the resulting volatile amine, N,N-dimethylamine. researchgate.net To analyze non-volatile compounds or enhance detection, a derivatization step is often employed. This involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives (e.g., by silylation or acylation) prior to GC-MS analysis. This approach could potentially be used to analyze the parent compound or its non-volatile metabolites if a suitable derivatization protocol were developed.
Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 Hydroxy N,n Dimethylbenzamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of 3-Amino-4-hydroxy-N,N-dimethylbenzamide
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide precise information about the geometry, stability, and reactivity of this compound.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For this compound, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Hypothetical Value | Significance |
| Total Energy (Hartree) | Value | Indicates the stability of the optimized geometry. |
| HOMO Energy (eV) | Value | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | Value | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | Value | Correlates with chemical reactivity and stability. |
| Dipole Moment (Debye) | Value | Indicates the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce. No published data is currently available for this specific compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for this compound
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of new compounds. By calculating the magnetic shielding tensors for each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities for an Infrared (IR) spectrum can be determined.
These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For a molecule like this compound, theoretical predictions would help in assigning the peaks in its experimental NMR and IR spectra.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Chemical Shift (ppm) |
| C=O | Value |
| C-N(CH₃)₂ | Value |
| C-OH | Value |
| C-NH₂ | Value |
| Aromatic C1 | Value |
| Aromatic C2 | Value |
| Aromatic C3 | Value |
| Aromatic C4 | Value |
| Aromatic C5 | Value |
| Aromatic C6 | Value |
| N-CH₃ | Value |
Note: The data in this table is hypothetical and serves as an example. Actual values would require specific QM calculations.
Reaction Pathway Analysis and Transition State Identification for this compound Transformations
Understanding the potential chemical transformations of this compound would involve computational reaction pathway analysis. This is achieved by locating the transition state (TS) structures for a proposed reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological target.
Ligand-Protein Interaction Dynamics and Conformational Changes of this compound
If this compound were to be investigated as a potential drug candidate, MD simulations would be essential to study its interaction with a target protein. After an initial docking pose is predicted, an MD simulation can be run to observe the stability of the ligand-protein complex.
These simulations can reveal key information about the binding mode, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Furthermore, MD can capture the conformational changes that both the ligand and the protein may undergo upon binding, providing a more realistic and dynamic picture of the molecular recognition process.
Solvent Effects and Solvation Free Energy Calculations for this compound
The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations explicitly including solvent molecules (e.g., water) can provide detailed insights into the solvation structure around this compound. This includes the formation of hydrogen bonds between the molecule's polar groups (the amino, hydroxyl, and amide groups) and the surrounding water molecules.
Furthermore, computational methods can be used to calculate the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent. This property is crucial for understanding the molecule's solubility and for predicting its partitioning between different biological compartments.
Membrane Permeation and Diffusion Studies of this compound
The ability of a molecule to permeate biological membranes is a critical factor for its potential therapeutic efficacy. Computational approaches to predict membrane permeation often involve molecular dynamics (MD) simulations and the calculation of properties like the topological polar surface area (TPSA) and lipophilicity (logP).
For benzamide (B126) derivatives, studies have shown that lipophilicity is a key determinant of membrane permeability. nih.gov In silico models, such as the parallel artificial membrane permeability assay (PAMPA), can be simulated to predict passive diffusion across a lipid bilayer. The calculated TPSA for the parent compound, 3-Amino-4-hydroxybenzamide, is 89.3 Ų, a value that suggests moderate to good intestinal absorption. The addition of the two methyl groups in this compound would not change the TPSA, as it is based on oxygen and nitrogen atoms and their attached hydrogens. However, the increased lipophilicity due to the methyl groups could enhance its membrane permeation.
Molecular Docking and Scoring Methodologies for Target Interaction Prediction of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a fundamental tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
Prediction of Binding Modes and Affinities to Macromolecular Targets
To predict the binding modes of this compound, a researcher would first identify a potential protein target. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank. Using docking software, the compound would be placed into the binding site of the protein, and various conformations would be sampled. Scoring functions would then be used to estimate the binding affinity for each pose.
Studies on other benzamide derivatives have successfully used these methods to identify key interactions. For example, research on benzamide inhibitors of the Rho-associated kinase-1 (ROCK1) utilized molecular docking to understand the binding interactions within the active site. tandfonline.com Similarly, for this compound, docking studies could reveal potential hydrogen bonds formed by the amino and hydroxyl groups, as well as hydrophobic interactions involving the benzene (B151609) ring and dimethylamino group.
Virtual Screening of Chemical Databases for Novel this compound-like Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Pharmacophore-based and structure-based virtual screening are common approaches.
A pharmacophore model could be developed based on the key structural features of this compound that are hypothesized to be essential for biological activity. This model, defining the spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings, can then be used to screen large chemical databases for compounds with a similar arrangement of features. jst.go.jpnih.gov This approach has been successfully applied to discover novel benzamide derivatives as inhibitors of various enzymes. nih.govnih.gov
Cheminformatics Tools for Data Mining and Predictive Modeling in this compound Research
Cheminformatics combines computational techniques to analyze and model chemical and biological data. These tools are invaluable for understanding structure-activity relationships (SAR) and exploring the chemical space around a lead compound.
Development of Predictive Models for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. researchgate.net
The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Such models have been successfully developed for various classes of benzamide derivatives to predict their antimicrobial and anticancer activities. jppres.comnih.govnih.gov
Table 2: Common Descriptors Used in QSAR Models for Benzamide Derivatives
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular volume, surface area, shape indices |
| Hydrophobic | LogP, molar refractivity |
| Topological | Connectivity indices, Wiener index |
This table represents common descriptor types used in QSAR studies of benzamide derivatives in general.
Analysis of Chemical Space and Diversity for this compound Analogues
Chemical space analysis involves the visualization and navigation of the vast number of possible molecules. For this compound, exploring its chemical space would involve generating a virtual library of analogues by systematically modifying its chemical structure.
This can be achieved by adding, removing, or substituting functional groups at different positions. The resulting library of compounds can then be analyzed for its diversity and coverage of the chemical space. This analysis helps in identifying novel structures with potentially improved properties and in designing more effective libraries for high-throughput screening. Studies on other benzamide-based inhibitors have utilized this approach to explore and expand their chemical diversity. nih.gov
Broader Research Applications and Scientific Impact of 3 Amino 4 Hydroxy N,n Dimethylbenzamide Excluding Clinical Applications
Exploration of 3-Amino-4-hydroxy-N,N-dimethylbenzamide in Materials Science Research
Currently, there is no specific information available in peer-reviewed scientific literature detailing the exploration or application of this compound in materials science. Consequently, its potential use as a polymer additive, a component in the development of functional coatings, or in the synthesis of other advanced materials has not been documented. The presence of reactive functional groups, such as the amino and hydroxyl moieties, theoretically suggests potential for integration into polymer backbones or as a modifying agent; however, such applications remain speculative without dedicated research.
Role of this compound in Catalysis and Advanced Organic Synthesis
The role of this compound in the fields of catalysis and advanced organic synthesis is not described in the current body of scientific literature. There are no published studies that investigate its utility as a ligand for metal-catalyzed reactions or as an organocatalyst. While the structural features of the molecule, including potential coordination sites for metal ions, might suggest a potential for such applications, no experimental evidence has been reported to substantiate this.
Development of this compound as a Biological Probe or Tool Compound for Cellular Research
The primary area outside of direct therapeutic development where this compound has been identified is in the field of cellular research, specifically in the context of stem cell biology. A patent document has listed the compound as a substance that can promote the generation, maintenance, and proliferation of pluripotent stem cells. This suggests its potential as a tool compound to study the complex biological processes governing pluripotency and cellular differentiation.
However, the publicly available information does not extend to detailed mechanistic studies. The specific molecular targets and pathways through which this compound exerts its effects on stem cells have not been elucidated in peer-reviewed literature. Therefore, while it has been identified as a molecule of interest, its full development and characterization as a biological probe for cellular research are yet to be documented.
Table 1: Investigated Biological Activity of this compound
| Research Area | Investigated Application | Outcome/Potential Role |
|---|
This table is based on information from patent literature; further peer-reviewed research is required for validation.
Contributions of this compound Research to Fundamental Chemical and Biological Principles
Given the limited scope of research conducted on this compound, there are currently no documented contributions of its study to fundamental chemical or biological principles. The elucidation of its mechanism of action in stem cell biology could, in the future, provide insights into the fundamental principles of cellular programming and differentiation. Similarly, should it be explored in materials science or catalysis, it could contribute to a deeper understanding of structure-property relationships or reaction mechanisms. However, at present, such contributions remain hypothetical.
Concluding Perspectives and Future Research Directions for 3 Amino 4 Hydroxy N,n Dimethylbenzamide
Synthesis of Key Discoveries and Methodological Advancements in 3-Amino-4-hydroxy-N,N-dimethylbenzamide Research
Research into benzamide (B126) derivatives has yielded significant advancements, providing a framework for understanding and synthesizing compounds like this compound. While specific studies on this exact molecule are not extensively documented, the synthesis of structurally similar compounds, such as 3-amino-4-hydroxybenzoic acid, offers valuable insights.
A common synthetic route for related compounds involves a multi-step process that can be adapted for the preparation of this compound. google.com This process typically begins with the nitration of a precursor, followed by a reduction of the nitro group to an amino group, and subsequent reactions to introduce the desired functional groups. google.com For instance, the preparation of 3-amino-4-hydroxybenzoic acid involves the reaction of 3-nitro-4-chlorobenzoic acid with sodium hydroxide, followed by a reduction step. google.com
Table 1: Potential Synthetic Pathway for this compound
| Step | Reaction | Reagents and Conditions |
| 1 | Nitration | Nitrating agent (e.g., nitric acid) on a suitable benzoyl chloride precursor. |
| 2 | Amidation | Reaction with dimethylamine (B145610) to form the N,N-dimethylbenzamide structure. |
| 3 | Hydroxylation | Introduction of the hydroxyl group, potentially via nucleophilic substitution of a leaving group (e.g., a halogen). |
| 4 | Reduction | Reduction of the nitro group to an amino group using a reducing agent like hydrogen gas with a palladium catalyst. google.com |
This table presents a hypothetical synthetic route based on established chemical principles for related benzamide compounds.
Methodological advancements in organic synthesis, such as the use of palladium-on-carbon catalysts for hydrogenation, have improved the efficiency and environmental footprint of producing such molecules. google.com These methods offer high yields and the potential for catalyst recycling, which are crucial for sustainable chemical production. google.com
Identification of Persistent Challenges and Untapped Research Potentials for this compound
The primary challenge in the study of this compound is the scarcity of direct research and characterization data. This knowledge gap, however, presents a significant opportunity for novel investigations. The structural motifs of this compound—an aminophenol and a dimethylbenzamide—suggest a range of potential applications that remain largely unexplored.
Untapped Research Potentials:
Medicinal Chemistry: Benzamide derivatives are known to exhibit a wide range of biological activities. For example, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been investigated as carbonic anhydrase inhibitors with potential applications in cancer therapy. mdpi.comnih.govresearchgate.net The unique combination of functional groups in this compound could impart interesting pharmacological properties, warranting investigation into its potential as an enzyme inhibitor or a scaffold for drug design.
Materials Science: Aromatic amines and phenols are often used as monomers in the synthesis of high-performance polymers. The bifunctional nature of this compound could make it a valuable building block for new polymers with unique thermal or electronic properties.
Dye Synthesis: The aminophenol structure is a common feature in many synthetic dyes. mdpi.com Further research could explore the potential of this compound as a precursor or intermediate in the development of new colorants.
Table 2: Comparison of Functional Groups and Potential Activities of Related Compounds
| Compound | Key Functional Groups | Known or Potential Applications |
| This compound | Amino, Hydroxyl, N,N-dimethylamide | Untapped potential in medicinal chemistry, materials science, and dye synthesis. |
| 3-Amino-4-hydroxybenzenesulfonamide | Amino, Hydroxyl, Sulfonamide | Carbonic anhydrase inhibitors, potential anticancer agents. mdpi.comnih.govresearchgate.net |
| 4-Amino-N,N-dimethylbenzamide | Amino, N,N-dimethylamide | Intermediate in pharmaceutical, agrochemical, and dye industries. fishersci.ca |
This table highlights the potential research avenues for the target compound based on the known applications of structurally similar molecules.
Proposed Trajectories for Interdisciplinary Research and Collaborative Initiatives Centered on this compound
To unlock the full potential of this compound, a concerted effort across multiple scientific disciplines is necessary. Collaborative initiatives would be instrumental in bridging the current knowledge gap and exploring its practical applications.
Proposed Interdisciplinary Research Trajectories:
Synthetic and Computational Chemistry: A foundational step would be the development and optimization of a reliable synthetic route for this compound. This could be a collaborative effort between synthetic organic chemists to perform the experimental work and computational chemists to model reaction pathways and predict spectroscopic properties for characterization.
Medicinal and Biological Chemistry: Once the compound is synthesized, collaborations with medicinal chemists and biologists would be crucial to screen it for biological activity. This could involve high-throughput screening against various enzymatic targets or cell lines to identify any potential therapeutic applications. The structural similarity to known enzyme inhibitors suggests that this could be a fruitful area of investigation. mdpi.comnih.govresearchgate.net
Materials Science and Engineering: A partnership between organic chemists and materials scientists could explore the polymerization of this compound. This research would focus on synthesizing novel polymers and characterizing their physical and chemical properties, such as thermal stability, conductivity, and mechanical strength.
Such interdisciplinary collaborations would not only accelerate the scientific understanding of this specific molecule but also pave the way for the discovery of new materials and potential therapeutic agents. The untapped potential of this compound makes it an exciting candidate for future research endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
